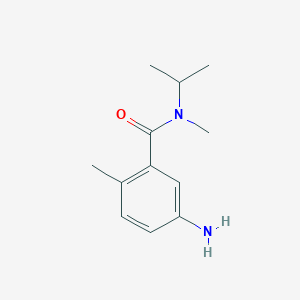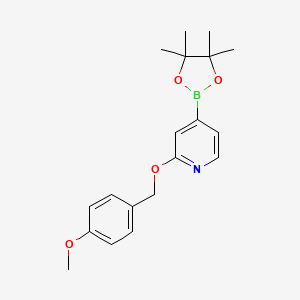
2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-(4-Methoxybenzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile and useful molecule, often used as a starting material for further synthesis and as a reagent for various reactions. This compound has been studied extensively for its potential to be used in drug development and for its potential therapeutic uses.
Applications De Recherche Scientifique
Oxidative Transformations
Tetrakis(pyridine)silver(II) peroxodisulfate, a compound related to pyridine derivatives, has been shown to facilitate various oxidative transformations, including the oxidation of aromatic aldehydes to carboxylic acids, benzylic alcohols to carbonyl compounds, and thiols to sulfonic acids. These reactions demonstrate the versatility of pyridine-based compounds in facilitating complex chemical reactions, which could extend to the applications of 2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthetic chemistry (Firouzabadi, Salehi, & Mohammadpour-Baltork, 1992).
Crystal and Molecular Structure Analysis
The structural analysis of related compounds, such as Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), highlights the importance of pyridine derivatives in understanding molecular configurations and interactions in crystalline materials. These insights are crucial for the design and synthesis of new materials with desired properties (Zugenmaier, 2013).
Conducting Polymers from Pyrrole Derivatives
Derivatives of pyrrole, which share structural similarities with the compound , have been synthesized and their electrochemical properties studied. These materials show promise for applications in conducting polymers, indicating the potential utility of 2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in developing new conductive materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Synthesis and Catalytic Applications
Mono- and dinuclear nickel complexes with various ligands, including those with pyridine moieties, have been synthesized and characterized. These complexes exhibit catalytic activity in the oligomerization of ethylene, suggesting that compounds like 2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be explored for similar catalytic applications in polymer chemistry (Kermagoret & Braunstein, 2008).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-17(12-15)23-13-14-6-8-16(22-5)9-7-14/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSHSREWDHZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735121 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1346708-08-4 | |
| Record name | Pyridine, 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346708-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)
![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)

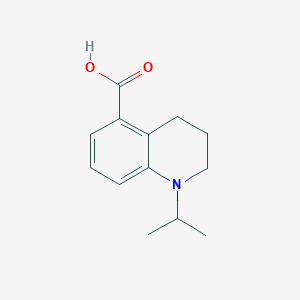
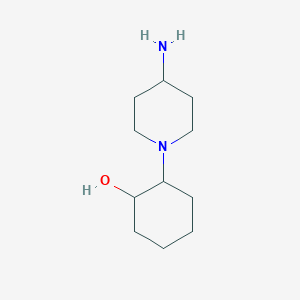
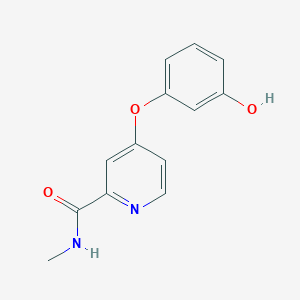
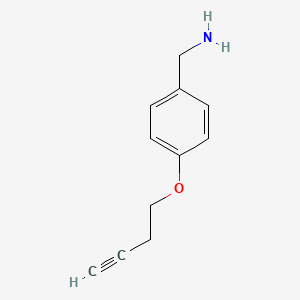
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

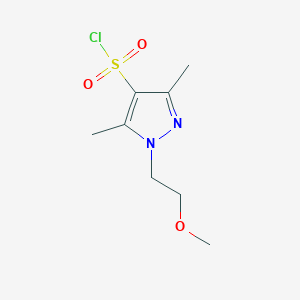
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
